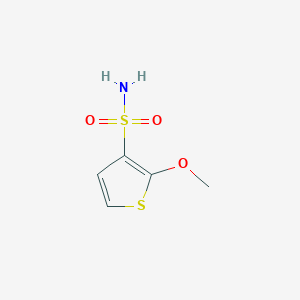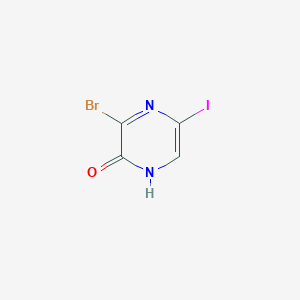![molecular formula C9H10N4O B2416567 5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one CAS No. 1875045-87-6](/img/structure/B2416567.png)
5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to be used in the preparation of pyrimidine derivatives and related heterocycles as DNA-dependent protein kinase inhibitors for the treatment of diseases .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves various synthetic strategies and approaches . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold has been designed and synthesized as novel CDK2 targeting compounds .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines have been used in the synthesis of various derivatives . They have been designed and synthesized as novel CDK2 targeting compounds, showing significant inhibitory activity .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Research has demonstrated the successful synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. These derivatives were obtained through [3+2] cycloaddition, highlighting the compound's versatility in organic synthesis and potential for generating a variety of bioactive molecules (Rahmouni et al., 2014). Additionally, novel imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(6H)-one derivatives were synthesized, further expanding the chemical diversity of this compound (Bentya et al., 2011).
Bioactivity and Applications in Agriculture
A series of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives were synthesized and tested for their inhibitory effects on plant pathogens like Botrytis cinerea and Pyricularia oryzae, indicating potential agricultural applications (Wang et al., 2004). This showcases the compound's potential in the development of novel agricultural chemicals, particularly as fungicides or growth regulators.
Electrophilic Heterocyclization Studies
Research on the electrophilic heterocyclization of 5-allyl-6-thioxopyrazolo[3,4-d]pyrimidin-4-one revealed the formation of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidines, suggesting potential in creating diverse heterocyclic compounds (Svaljavyn et al., 2013). This highlights the compound's reactivity and utility in heterocyclic chemistry, a field critical for the development of pharmaceuticals and agrochemicals.
Catalytic Methods for Synthesis
A catalytic method was developed for the synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones using heteropolyacids, demonstrating the compound's role in facilitating efficient and high-yield chemical reactions (Heravi et al., 2007). This contributes to the development of greener and more efficient synthetic methodologies in organic chemistry.
Antimicrobial Activities
Novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives were synthesized and evaluated for their in vitro antimicrobial activity, showing significant efficacy against selected bacteria and fungi (Sureja et al., 2016). This highlights the compound's potential in contributing to the development of new antimicrobial agents.
Direcciones Futuras
The future directions in the research of “5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one” and related compounds could involve the design and synthesis of novel derivatives with improved pharmacological properties . Further investigations into their mechanisms of action and potential applications in disease treatment are also warranted.
Mecanismo De Acción
Target of Action
The primary target of 5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, forming essential hydrogen bonds with Leu83 . This binding inhibits the kinase activity of CDK2, thereby preventing the phosphorylation of key components necessary for cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression. Specifically, it leads to a significant alteration in cell cycle progression, causing cell growth arrest at the G0-G1 stage . This means that the cells are unable to progress to the S phase, where DNA replication occurs, thus inhibiting cell proliferation .
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown suitable pharmacokinetic properties for this compound . These properties help predict the structure requirement for the observed antitumor activity . .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . This indicates that the compound has potent antiproliferative effects, particularly against certain cancer cell lines .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one are largely related to its potential inhibitory effects on CDK2 . CDK2 is a cyclin-dependent kinase, a type of enzyme that plays a key role in regulating the cell cycle . By inhibiting CDK2, this compound could potentially interfere with cell proliferation, making it a potential candidate for cancer treatment .
Cellular Effects
In cellular studies, this compound has shown significant inhibitory effects on the growth of several cell lines . It has been found to exert cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This suggests that the compound could have a potent effect on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve binding to the active site of CDK2 . Molecular docking simulations have confirmed a good fit into the CDK2 active site, with essential hydrogen bonding interactions . This binding could potentially inhibit the activity of CDK2, leading to alterations in cell cycle progression and the induction of apoptosis .
Propiedades
IUPAC Name |
1-methyl-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-3-4-13-6-10-8-7(9(13)14)5-11-12(8)2/h3,5-6H,1,4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUXCLBEHHXMOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)N(C=N2)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2416484.png)
![(2S,3S)-2-[(6-chloropyridin-3-yl)formamido]-N,N,3-trimethylpentanamide](/img/structure/B2416487.png)






![N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2416500.png)
![Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride](/img/structure/B2416502.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2416503.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2416505.png)
